molecular formula C10H12N2O3 B1438084 5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione CAS No. 1132833-49-8

5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1438084
CAS No.: 1132833-49-8
M. Wt: 208.21 g/mol
InChI Key: JOJIYGFFXUPPDJ-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

2,5-Dimethylfuran reacts with phthalimidonitrene to give the 2-phthaloylhydrazone of cis-hex-3-ene-2,5-dione, showing the reactivity of dimethylfuran derivatives in chemical synthesis processes (Jones, 1972). Moreover, the synthesis and characterization of ferrocenyl methylhydantoin derivatives, including 5-ferrocenyl-5-methylimidazolidine-2,4-dione, reveal their potential in creating materials with specific molecular interactions, highlighting the role of such compounds in developing novel organometallic materials (Bisello et al., 2017).

Molecular Interactions and Material Science

Research has demonstrated the concentration-dependent molecular dimerization of ferrocenyl hydantoins, including variants of the compound . This study offers insights into the hydrogen-bond-assisted dimerization processes, which are crucial for understanding the molecular basis of material properties and the development of novel materials (Bisello et al., 2017).

Environmental and Atmospheric Chemistry

The kinetics of reactions involving furan and alkylfurans, including 2,5-dimethylfuran, with OH radicals have been studied to understand their atmospheric behavior and potential environmental impact. This research is pivotal for assessing the environmental fate of furan derivatives and their contributions to atmospheric chemistry (Aschmann et al., 2011).

Advanced Synthesis Techniques

Efficient synthesis methods for pyridine-pyrimidines and their bis-derivatives have been developed, showcasing the use of triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This represents the innovative application of the compound for synthesizing complex molecular structures in a sustainable and efficient manner (Rahmani et al., 2018).

Properties

IUPAC Name

5-(2,5-dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-5-4-7(6(2)15-5)10(3)8(13)11-9(14)12-10/h4H,1-3H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJIYGFFXUPPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2(C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.